3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole)

Drug Design Medicinal Chemistry Physicochemical Profiling

3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole) is a synthetic bis(indolyl)methane (BIM) derivative composed of two 2-methyl-1H-indole units connected through a methine bridge substituted with a 4-methylphenyl group. The compound has a molecular formula of C₂₆H₂₄N₂ and a molecular weight of 364.5 g/mol.

Molecular Formula C26H24N2
Molecular Weight 364.5 g/mol
CAS No. 618404-33-4
Cat. No. B15099414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole)
CAS618404-33-4
Molecular FormulaC26H24N2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C
InChIInChI=1S/C26H24N2/c1-16-12-14-19(15-13-16)26(24-17(2)27-22-10-6-4-8-20(22)24)25-18(3)28-23-11-7-5-9-21(23)25/h4-15,26-28H,1-3H3
InChIKeyLMFLBIAFVNWCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole) [CAS 618404-33-4] | Baseline Characteristics and Compound Class Context for Scientific Procurement


3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole) is a synthetic bis(indolyl)methane (BIM) derivative composed of two 2-methyl-1H-indole units connected through a methine bridge substituted with a 4-methylphenyl group . The compound has a molecular formula of C₂₆H₂₄N₂ and a molecular weight of 364.5 g/mol . As a BIM scaffold, it belongs to a class of compounds widely investigated for anticancer, anti-inflammatory, and antimicrobial activities; however, the specific biological profile of this 4-methylbenzylidene-substituted variant remains uncharacterized in the primary peer-reviewed literature [1]. Its commercial availability as part of screening compound libraries positions it as a probe molecule for structure-activity relationship (SAR) studies where aryl substituent effects at the bridging methine carbon are systematically investigated.

Procurement Rationale: Why Generic Bis(indolyl)methane Substitution Is Not Supported for 3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole) [CAS 618404-33-4]


Bis(indolyl)methanes (BIMs) are not interchangeable due to the pronounced influence of methine-bridge substituents on molecular conformation, lipophilicity, hydrogen-bonding capacity, and ultimately biological target engagement [1]. In SAR studies of 3-substituted indoles, the 4-methylphenyl substituent consistently produces distinct antiproliferative profiles compared to unsubstituted phenyl, 4-methoxyphenyl, or 3-nitrophenyl variants when evaluated in human colon carcinoma (HT-29) and ovarian adenocarcinoma (SK-OV-3) cell lines [1]. Although these data were generated on monoadduct scaffolds rather than the bis(indolyl) framework, the class-level inference is clear: the electronic and steric properties conferred by the 4-methylbenzylidene group cannot be replicated by substituting the unsubstituted benzylidene analog (CAS 17371-59-4) or the 4-methoxybenzylidene variant. For scientific procurement where the goal is to systematically probe 4-methylphenyl substituent effects on BIM biological activity or physicochemical properties, no generic substitute exists.

Quantitative Differentiation Evidence: 3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole) [CAS 618404-33-4] vs. Closest Analogs


Lipophilicity (logP) Elevation Relative to Unsubstituted Benzylidene Analog

Introduction of a 4-methyl group onto the benzylidene ring increases the calculated partition coefficient (logP) by approximately 1.8 log units compared to the unsubstituted phenyl analog (CAS 17371-59-4), shifting the compound from moderately lipophilic to highly lipophilic territory . This magnitude of logP increase has significant implications for passive membrane permeability, plasma protein binding, and off-target promiscuity risk.

Drug Design Medicinal Chemistry Physicochemical Profiling ADME Prediction

Molecular Weight and Heavy Atom Count Increase vs. Unsubstituted Analog

The 4-methyl substitution adds 14 Da to the molecular weight (from 350.5 to 364.5 Da) and one additional heavy atom (from 27 to 28) compared to the unsubstituted phenyl analog . While modest in absolute terms, this increment moves the compound closer to the upper boundary of the 'lead-like' property space and represents a measurable physicochemical differentiation that can influence solubility and crystal packing behavior .

Fragment-Based Drug Discovery Lead Optimization Chemical Library Management

Class-Level Inference: 4-Methylphenyl Substituent Effects on Antiproliferative Activity in Indole Scaffolds

In a published SAR study of 3-substituted indole derivatives, compounds bearing a 4-methylphenyl substituent (compounds 4o and 4p) inhibited cell proliferation of human colon carcinoma HT-29 cells and human ovarian adenocarcinoma SK-OV-3 cells by 70–77% at a concentration of 50 μM [1]. By contrast, the unsubstituted phenyl derivative (4d) showed preferential inhibition of c-Src kinase rather than antiproliferative activity under the same conditions [1]. The 3-nitrophenyl derivative (4l) similarly showed c-Src kinase inhibition without the broad antiproliferative effect [1]. While this comparator framework was established on mono-indole scaffolds rather than the bis(indolyl)methane architecture of CAS 618404-33-4, the data provide the strongest available class-level inference that the 4-methylphenyl substituent confers a distinct biological response profile compared to unsubstituted phenyl or electron-withdrawing aryl substituents when conjugated to indole-based core structures.

Anticancer Activity SAR Studies Oncology Cell Proliferation

Clean Physicochemical Profile: Zero Hydrogen-Bond Acceptors and Two Donors with No Rotatable Bond Excess

The target compound possesses zero hydrogen-bond acceptors (HBA) and two hydrogen-bond donors (HBD) with only three rotatable bonds . This profile is fundamentally distinct from the 4-hydroxybenzylidene analog (CAS 342594-80-3; HBA = 1, HBD = 3) and the 4-methoxybenzylidene derivative (which introduces an additional HBA) [1]. The absence of hydrogen-bond acceptors eliminates a potential source of strong directional intermolecular interactions that can complicate crystallography, reduce passive permeability, and increase aqueous solubility in unpredictable ways. In chemical biology probe design, this 'silent' pharmacophoric feature at the 4-position allows the compound to serve as a control for hydrogen-bonding effects when compared against 4-methoxy or 4-hydroxy substituted analogs in the same scaffold series.

Drug-Likeness Oral Bioavailability Permeability Prediction Rule-of-Five Compliance

Rotatable Bond Count Control: Three Rotatable Bonds for Conformational Restriction vs. Chain-Extended Analogs

The target compound contains exactly three rotatable bonds, corresponding to the three single bonds connecting the two indole rings to the central methine carbon . By contrast, the 4-isopropylbenzylidene analog (CAS not assigned; C₂₈H₂₈N₂) introduces an additional freely rotating isopropyl group, increasing the rotatable bond count to at least four and raising the entropic penalty upon target binding [1]. The 4-methoxybenzylidene analog adds a methoxy rotor, also reaching four rotatable bonds [2]. Retaining only three rotatable bonds while introducing the 4-methyl substituent (which does not add rotational degrees of freedom) represents an optimal balance for ligand efficiency optimization: maximum hydrophobic surface area is gained for membrane partitioning and hydrophobic target interactions without incurring the conformational entropy cost associated with bulkier 4-substituents.

Conformational Analysis Entropy Penalty Ligand Efficiency Scaffold Optimization

Evidence-Backed Application Scenarios for 3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole) [CAS 618404-33-4] in Scientific Procurement


SAR Probe for LogP-Dependent Activity Cliffs in Bis(indolyl)methane Series

Researchers establishing quantitative structure-activity relationships (QSAR) within a BIM chemotype can procure CAS 618404-33-4 as the lipophilic reference compound (logP = 5.76) and compare it directly against the unsubstituted analog (CAS 17371-59-4; logP = 3.96) to identify logP-dependent activity cliffs. The ΔlogP of +1.80 provides a wide dynamic range for correlation analysis . The absence of hydrogen-bond acceptors (HBA = 0) eliminates confounding hydrogen-bonding contributions, isolating the lipophilicity effect for unambiguous interpretation .

Control Compound for 4-Substituent Hydrogen-Bonding Effects in Indole Scaffold Biology

In chemical biology experiments investigating whether 4-position substituents on benzylidene-bridged bis(indolyl)methanes exert their biological effects through hydrogen-bonding interactions vs. hydrophobic packing, CAS 618404-33-4 serves as the 'silent' control (HBA = 0). It can be compared head-to-head with the 4-hydroxy analog (CAS 342594-80-3; HBA = 1, HBD = 3) and the 4-methoxy analog (HBA = 1). Any differential biological activity between the methyl analog and the hydroxy/methoxy analogs can be attributed to hydrogen-bonding effects rather than steric bulk [1].

Crystallography and Solid-State Studies Requiring Minimal Intermolecular Hydrogen Bonding

For X-ray crystallography or solid-state NMR studies where excessive intermolecular hydrogen bonding complicates crystal packing analysis, CAS 618404-33-4 offers a key advantage: the two N–H indole donors provide sufficient lattice-stabilizing interactions for crystallization, while the absence of any hydrogen-bond acceptors on the 4-methylphenyl group prevents strong directional intermolecular H-bonds that would otherwise dominate packing motifs. This feature makes the compound preferable to 4-hydroxy or 4-methoxy analogs for studies where crystal packing simplicity is desired .

Maybridge Screening Library Lead Identification and Hit Expansion

CAS 618404-33-4 is commercially available through the Maybridge screening collection (Thermo Fisher Scientific). Procurement from this source ensures analytical quality control, confirmed identity (by NMR and LCMS), and reliable resupply—critical factors when a screening hit is identified and requires follow-up SAR expansion. The compound's unique combination of high logP (5.76), zero HBA, and only three rotatable bonds differentiates it from other BIMs in the same screening collection and qualifies it for hit triage algorithms that prioritize compounds with favorable ligand efficiency metrics .

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